1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
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Overview
Description
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxybenzoyl group attached to a dihydroquinoline ring, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride under reflux conditions.
Cyclization Reaction: The 3-methoxybenzoyl chloride is then reacted with an appropriate amine to form the desired dihydroquinoline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzoyl ring activates the aromatic ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonitrile group to an amine.
Major Products Formed:
Oxidation Products: Quinoline derivatives with various functional groups depending on the oxidizing agent used.
Reduction Products: Aminoquinoline derivatives formed by the reduction of the carbonitrile group.
Scientific Research Applications
1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Vanillic Acid Derivatives: These compounds share a similar methoxybenzoyl group and exhibit enzyme inhibitory activity.
Benzimidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness: 1-(3-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a methoxybenzoyl group and a dihydroquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O2 |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-(3-methoxybenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-7-4-6-14(11-16)18(21)20-15(12-19)10-9-13-5-2-3-8-17(13)20/h2-11,15H,1H3 |
InChI Key |
ZXSMIDBNOQMDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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